molecular formula C22H28O7 B174309 5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one CAS No. 138870-96-9

5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one

Cat. No. B174309
CAS RN: 138870-96-9
M. Wt: 404.5 g/mol
InChI Key: CAQJIHGGUCTKHW-UHFFFAOYSA-N
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Description

“5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one” is a chemical compound with the molecular formula C22H28O7 . It belongs to the class of compounds known as diarylheptanoids.

Scientific Research Applications

Chemical Composition and Extraction

  • This compound is identified as one of the diarylheptanoids isolated from the rhizomes of Zingiber officinale (ginger), established through chemical and spectroscopic evidence (Kikuzaki, Kobayashi, & Nakatani, 1991).

Potential Biological Activities

  • Antioxidant Properties:

    • Diarylheptanoids, including 5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, have been found to exhibit antioxidative activities. This was demonstrated through various in vitro models, indicating their potential as natural antioxidants (Zhou et al., 2007).
  • Cytotoxic Activities:

    • Certain diarylheptanoids isolated from plants like Juglans regia L. have shown moderate cytotoxic activities against cancer cell lines. This suggests their potential application in cancer research or therapy (Jin et al., 2019).
  • Antitubercular Activity:

    • Diarylheptanoids from Alpinia officinarum demonstrated promising in vitro and ex vivo antitubercular activity against dormant Mycobacterium tuberculosis. This highlights their potential use in developing treatments for tuberculosis (Honmore et al., 2016).
  • Molecular Mechanism Studies:

    • This compound, along with other phenolic compounds, has been studied for its effects on Agrobacterium virulence gene induction and gene transfer. Such studies are significant in understanding molecular mechanisms and interactions in biological systems (Joubert et al., 2002).
  • Structural and Physical Properties:

    • Research on the crystal structure of related diarylheptanoids can provide insights into their chemical properties and interactions. This is essential for understanding their potential applications in various fields like material science or pharmaceuticals (Parameswari et al., 2012).

Mechanism of Action

Target of Action

5’-Methoxyhexahydrocurcumin, a derivative of curcumin, is likely to share similar targets with curcumin due to their structural similarity . Curcumin has been found to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress . .

Mode of Action

Curcumin, its parent compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced dna damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar interactions with its targets.

Biochemical Pathways

Curcumin is known to affect multiple biochemical pathways, including the pi3k-akt signaling pathway, mapk signaling pathway, egfr tyrosine kinase inhibitor resistance, and il-17 signaling pathway . It’s possible that 5’-Methoxyhexahydrocurcumin may influence similar pathways.

Pharmacokinetics

Curcumin is known for its poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Various strategies have been implemented to improve the oral bioavailability and delivery of curcumin to target sites . These strategies could potentially be applied to 5’-Methoxyhexahydrocurcumin as well.

Result of Action

Curcumin has been shown to exhibit antioxidant, hypoglycemic, wound healing, anti-inflammatory, anti-asthmatic, antiviral, antimicrobial, antifungal, anticancer, chemo-sensitization, and radio-sensitization effects . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar effects.

Action Environment

It’s important to note that the compound should be stored under specific conditions to maintain its stability . The action and efficacy of the compound could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,17,24-26H,4-5,7-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJIHGGUCTKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
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5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
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5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
Reactant of Route 5
5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
Reactant of Route 6
5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one

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